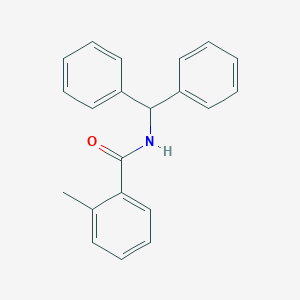

N-benzhydryl-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19NO |

|---|---|

Molecular Weight |

301.4g/mol |

IUPAC Name |

N-benzhydryl-2-methylbenzamide |

InChI |

InChI=1S/C21H19NO/c1-16-10-8-9-15-19(16)21(23)22-20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3,(H,22,23) |

InChI Key |

WHSOILQCLZQERL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualizing N Benzhydryl 2 Methylbenzamide Within Contemporary Chemical Research

Significance of Benzamide (B126) Derivatives in Fundamental Organic Chemistry and Material Science

Benzamide derivatives, a class of organic compounds featuring a carboxamide attached to a benzene (B151609) ring, represent a cornerstone of modern chemical science. Their importance stems from the versatile reactivity of the amide functional group and the structural diversity achievable through substitution on the aromatic ring. In fundamental organic chemistry, benzamides are pivotal building blocks and intermediates in the synthesis of a vast array of more complex molecules. researchgate.net The formation of the amide bond itself is a critical transformation in organic synthesis, and methods to achieve this efficiently are a constant focus of research. researchgate.net

The stability of the amide bond, combined with its ability to participate in hydrogen bonding, makes benzamide structures ubiquitous in medicinal chemistry. Many pharmaceutical agents incorporate the benzamide scaffold, which can interact with biological targets. Beyond pharmaceuticals, the influence of benzamide derivatives extends into material science. Their structural motifs are integrated into polymers and other advanced materials. Furthermore, the benzamide chromophore is utilized in stereochemical studies due to its well-defined geometry, aiding in the determination of the absolute configuration of molecules. thieme-connect.com The ease of synthesis, availability of starting materials, and the stability of the resulting products make benzamides a highly researched and utilized class of compounds. researchgate.net

N-benzhydryl-2-methylbenzamide as a Model Compound for Advanced Chemical Inquiry

This compound is an aromatic amide that has emerged as a compound of interest in synthetic methodology research. Its structure is characterized by a bulky benzhydryl (diphenylmethyl) group attached to the nitrogen atom of the 2-methylbenzamide (B88809) core. This specific combination of a sterically demanding N-substituent and a substituted benzoyl group makes it an interesting model substrate for testing the limits and efficiency of new chemical reactions.

The synthesis of this compound has been reported through various modern synthetic methods, highlighting its role as a benchmark for reaction development. One notable synthesis involves a visible-light-mediated aerobic Ritter-type C-H amination, where diphenylmethane (B89790) reacts with a nitrile source. researchgate.net This method showcases a contemporary approach to C-N bond formation under mild conditions. The compound is typically isolated as a white solid. researchgate.net

Detailed characterization of this compound has been carried out using various spectroscopic techniques, providing a clear fingerprint for its identification and study. The data obtained from these analyses are crucial for confirming the successful synthesis and purity of the compound in research settings.

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C21H19NO | nih.gov |

| Molecular Weight | 301.39 g/mol | nih.gov |

| Appearance | White solid | researchgate.net |

| Melting Point | 176-178 °C | researchgate.net |

| 1H NMR (500 MHz, CDCl3) δ (ppm) | 7.83 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.3 Hz, 1H), 7.44 (t, J = 7.6 Hz, 2H), 7.38-7.30 (m, 5H), 7.22-7.17 (m, 4H), 6.78 (d, J = 7.1 Hz, 2H), 6.44 (d, J = 7.7 Hz, 1H), 2.36 (s, 3H) | researchgate.net |

| 13C NMR (125 MHz, CDCl3) δ (ppm) | 169.1, 141.5, 136.4, 136.1, 131.1, 130.1, 128.7, 127.6, 127.4, 126.7, 125.8, 57.3, 19.8 | researchgate.net |

| Mass Spectrometry (EI) m/z | 301.14 [M+] | researchgate.net |

Foundational Research Avenues and Objectives for this compound Studies

The primary role of this compound in current chemical research appears to be as a valuable tool for the advancement of synthetic organic chemistry. Foundational research avenues and objectives center on its synthesis and its potential as a structural scaffold.

Key Research Objectives:

Benchmarking Novel Synthetic Methodologies: A principal objective is to use the synthesis of this compound as a test case for new chemical reactions. Its formation via methods like catalytic C-H functionalization or modern variations of the Ritter reaction allows chemists to demonstrate the scope and utility of these new transformations. researchgate.netthieme-connect.comias.ac.in The yield and purity of the resulting this compound serve as important metrics for the success of the novel method.

Exploration of Catalytic N-Alkylation: The synthesis of N-substituted amides is a field of intense study, with a focus on developing catalytic, atom-economical processes. nih.govresearchgate.net Research involving this compound contributes to the broader goal of understanding and optimizing the catalytic N-alkylation of amides with alcohols or other alkylating agents, which are considered green and efficient synthetic routes. nih.govresearchgate.net

Scaffold for Further Derivatization: While not extensively reported, a logical research avenue is the use of this compound as a starting material for the synthesis of more complex molecules. The benzhydryl and methyl-substituted phenyl groups offer sites for further functionalization. Studies on related benzamides suggest that they can serve as building blocks in medicinal chemistry and material science.

Structure-Property Relationship Studies: The compound's specific structure, with its bulky N-substituent, provides a platform for investigating structure-property relationships. By comparing its physical and chemical properties (e.g., crystallinity, solubility, reactivity) to other N-substituted or ring-substituted benzamides, researchers can gain insights into how steric and electronic factors influence the behavior of the benzamide core. This fundamental understanding is crucial for the rational design of new molecules with desired characteristics.

Synthetic Methodologies for N Benzhydryl 2 Methylbenzamide and Analogous Benzamide Scaffolds

Direct Amidation Strategies for N-benzhydryl-2-methylbenzamide Synthesis

Direct amidation involves the formation of the amide bond by coupling a carboxylic acid or its derivative with an amine. This is one of the most frequently utilized transformations in drug discovery. nih.gov

The most conventional method for synthesizing this compound is the condensation reaction between 2-methylbenzoic acid and benzhydrylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The direct reaction is often inefficient because the acidic proton of the carboxylic acid protonates the amine, forming an unreactive ammonium (B1175870) salt in a rapid acid-base reaction. chemistrysteps.com

To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. chemistrysteps.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com For challenging couplings, particularly with electron-deficient amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to enhance efficiency and suppress side reactions. nih.govgrowingscience.com A protocol using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling functionalized carboxylic acids with unreactive amines. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Typical Additive | Key Features |

|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP | Forms a urea (B33335) byproduct that is poorly soluble. chemistrysteps.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble urea byproduct, facilitating easier purification. nih.govchemistrysteps.com |

| HATU | DIPEA | Highly efficient for sterically hindered and unreactive substrates. nih.govgrowingscience.com |

Oxidative amidation provides an alternative route to amides directly from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-methylbenzaldehyde (B42018) with benzhydrylamine in the presence of an oxidizing agent. Various catalytic systems have been developed for this transformation.

One approach uses a copper catalyst, such as copper sulfate (B86663) or copper(I) oxide, with an oxidant like aqueous tert-butyl hydroperoxide (TBHP). organic-chemistry.org Another efficient method employs a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst, using N-chlorosuccinimide (NCS) and TBHP as the oxidants. nih.gov These methods are operationally straightforward and can accommodate a wide range of aldehydes and amines under relatively mild conditions. organic-chemistry.orgnih.gov

More recently, visible-light photoredox catalysis has emerged as a green and mild alternative. organic-chemistry.orgmdpi.com An inexpensive, metal-free system using phenazine (B1670421) ethosulfate as a photocatalyst can facilitate the oxidative amidation of aromatic aldehydes at room temperature, using air as the terminal oxidant. organic-chemistry.org This strategy represents an economical and environmentally friendly approach to amide bond formation. organic-chemistry.org

Amide Coupling Reactions Utilizing Carboxylic Acids and Amines

Ritter Reaction Pathways for Benzamide (B126) Formation

The Ritter reaction is a powerful and atom-economical method for forming carbon-nitrogen bonds, yielding N-substituted amides from the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, under acidic conditions. researchgate.netias.ac.inthieme-connect.com This pathway is particularly well-suited for synthesizing N-benzhydryl amides due to the stability of the benzhydryl carbocation formed from benzhydrol. thieme-connect.comorganic-chemistry.org

The classical Ritter reaction often requires stoichiometric amounts of strong, corrosive acids like sulfuric acid, which can limit its applicability and generate significant waste. ias.ac.in To address these issues, numerous heterogeneous solid acid catalysts have been developed. These catalysts are often air-stable, reusable, and allow for simpler product isolation through filtration. ias.ac.inresearchgate.net

For the synthesis of this compound, the reaction would proceed between 2-methylbenzonitrile and benzhydrol. A study utilizing aluminum hydrogen sulfate [Al(HSO4)3] as a recyclable heterogeneous catalyst demonstrated the efficient synthesis of various N-benzhydrylamides. ias.ac.in For instance, the reaction of benzhydrol with p-toluonitrile, an isomer of 2-methylbenzonitrile, yielded N-benzhydryl-4-methylbenzamide in 85% yield. ias.ac.in Other solid acid catalysts like silica (B1680970) sulfuric acid and sulfated polyborate have also proven effective for Ritter reactions under mild or solvent-free conditions. researchgate.netias.ac.in

Table 2: Heterogeneous Catalysis in the Synthesis of N-Benzhydrylamides via Ritter Reaction

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzhydrol, Benzonitrile (B105546) | Al(HSO4)3 | Nitromethane | 100 | 2.5 | N-Benzhydrylbenzamide | 93 | ias.ac.in |

| Benzhydrol, p-Toluonitrile | Al(HSO4)3 | Nitromethane | 100 | 3 | N-Benzhydryl-4-methylbenzamide | 85 | ias.ac.in |

| Benzhydrol, Benzonitrile | Formic Acid | Formic Acid | Reflux | 18 | N-Benzhydrylbenzamide | 89 | thieme-connect.com |

Modern synthetic chemistry has increasingly focused on the direct functionalization of C–H bonds, and visible-light-mediated reactions have become a prominent tool in this area. nih.govrsc.orgresearchgate.net A highly relevant method for the synthesis of this compound involves a visible-light-induced aerobic Ritter-type C-H amination. researchgate.net

In this protocol, a diarylmethane (diphenylmethane) undergoes C-H amination with a nitrile. Specifically, the reaction between diphenylmethane (B89790) and 2-methylbenzonitrile, mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl nitrite (B80452) under visible light and an aerobic atmosphere, successfully produced this compound in 79% yield. researchgate.netresearchgate.net This metal-free approach offers a direct pathway from an abundant hydrocarbon feedstock to the target amide, showcasing high efficiency and functional group tolerance. researchgate.net The reaction is believed to proceed through a synergistic photo- and organocatalytic process. nih.gov

Heterogeneous Catalysis in Ritter Reactions for this compound

Exploration of Multi-Component Reaction (MCR) Approaches to this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced step counts, and the rapid generation of molecular complexity.

While a specific MCR for the direct synthesis of this compound is not prominently reported, established MCRs could be adapted. The Ugi and Passerini reactions are classic isocyanide-based MCRs that produce α-acylamino amides and α-acyloxy carboxamides, respectively. organic-chemistry.org A hypothetical Ugi four-component reaction involving 2-methylbenzoic acid, benzhydrylamine, an aldehyde, and an isocyanide could potentially lead to a related scaffold.

Furthermore, tandem reactions that combine multiple bond-forming events in one pot represent another MCR-like strategy. A reported one-pot synthesis of β-acylamino ketones proceeds through a sequential aldol (B89426) reaction followed by a Ritter reaction. organic-chemistry.org A similar conceptual approach, if designed with appropriate starting materials, could potentially be developed for the synthesis of this compound or its analogs, offering a convergent and efficient synthetic route.

Stereoselective Synthesis of this compound and its Chiral Analogs

The stereoselective synthesis of this compound can be approached by introducing a chiral center at the benzhydryl carbon. This can be accomplished through several methods, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. Given the structure of this compound, the most direct strategies involve either the asymmetric synthesis of chiral benzhydrylamine followed by acylation or the diastereoselective reaction of a prochiral benzhydryl-related precursor.

One of the most effective methods for the synthesis of enantioenriched N-substituted benzamides involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral 3-substituted isoindolinones, which are structurally related to N-substituted benzamides, α-methylbenzylamine-type chiral auxiliaries have been used effectively. beilstein-journals.org This approach involves the preparation of a chiral benzamide bearing the auxiliary, followed by a diastereoselective intramolecular reaction to form the desired product. beilstein-journals.org

Another powerful strategy is the use of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce enantioenriched α-arylbenzamides. uzh.chnih.gov This method forges a new stereogenic center alpha to the nitrogen atom with high enantioselectivity. uzh.chnih.gov Although not directly applied to this compound, this methodology demonstrates the potential of transition-metal catalysis for the asymmetric synthesis of related structures.

The synthesis of chiral benzhydryl amines themselves represents a key alternative pathway. Organocatalytic enantioselective N-alkylation of amines can produce chiral benzhydryl amines, which can then be acylated to form the desired benzamide. nih.govacs.org For example, a SPINOL-derived chiral phosphoric acid catalyst has been used for the efficient N-alkylation of indoles and carbazoles with in situ generated aza-para-quinone methides, yielding chiral benzhydryl amine derivatives. nih.govacs.org

Furthermore, diastereoselective approaches can be employed where a prochiral substrate is reacted to form diastereomers that can be separated. For example, the diastereoselective lithiation of prochiral arene chromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) with a chiral lithium amide base, followed by electrophilic substitution, has been used to prepare axially chiral benzamides. acs.org

The following table summarizes a selection of stereoselective methods applicable to the synthesis of chiral benzamides and their analogs, highlighting the diversity of approaches available to control stereochemistry.

| Methodology |

ee = enantiomeric excess; dr = diastereomeric ratio; op = optical purity. This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Crystallographic Elucidation of N Benzhydryl 2 Methylbenzamide Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-benzhydryl-2-methylbenzamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize this compound, providing detailed information about its chemical environment.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule. researchgate.net A singlet at approximately 2.36 ppm is attributed to the methyl (CH₃) group protons on the benzoyl moiety. researchgate.net The spectrum also shows a doublet for the methine proton (CH) of the benzhydryl group around 6.44 ppm, with a coupling constant (J) of 7.7 Hz, indicating its proximity to the amide proton. researchgate.net The amide proton (NH) itself appears as a doublet at approximately 6.78 ppm (J = 7.1 Hz). researchgate.net The aromatic protons present a complex series of multiplets in the region of 7.17-7.83 ppm. researchgate.net Specifically, the protons of the benzhydryl group and the 2-methylbenzoyl group resonate in this area, with some overlap. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 7.83 | d | 7.5 | 2H, Aromatic |

| 7.53 | t | 7.3 | 1H, Aromatic |

| 7.44 | t | 7.6 | 2H, Aromatic |

| 7.38-7.30 | m | - | 5H, Aromatic |

| 7.22-7.17 | m | - | 4H, Aromatic |

| 6.78 | d | 7.1 | 2H, NH |

| 6.44 | d | 7.7 | 1H, CH (benzhydryl) |

| 2.36 | s | - | 3H, CH₃ |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. In CDCl₃, the carbonyl carbon (C=O) of the amide group gives a characteristic signal at approximately 169.1 ppm. researchgate.net The carbon of the methyl group (CH₃) appears at around 19.8 ppm. researchgate.net The methine carbon of the benzhydryl group is observed at approximately 57.3 ppm. researchgate.net The aromatic carbons resonate in the downfield region, typically between 125 and 142 ppm. researchgate.net The spectrum shows distinct signals for the quaternary carbons and the protonated aromatic carbons, consistent with the proposed structure. researchgate.net Specifically, signals are observed at 141.5, 136.4, 136.1, 131.1, 130.1, 128.7, 127.6, 127.4, 126.7, and 125.8 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 169.1 | C=O (amide) |

| 141.5 | Aromatic C |

| 136.4 | Aromatic C |

| 136.1 | Aromatic C |

| 131.1 | Aromatic C |

| 130.1 | Aromatic C |

| 128.7 | Aromatic C |

| 127.6 | Aromatic C |

| 127.4 | Aromatic C |

| 126.7 | Aromatic C |

| 125.8 | Aromatic C |

| 57.3 | CH (benzhydryl) |

| 19.8 | CH₃ |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformational Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and for deducing the conformational details of molecules. columbia.edugithub.io

COSY spectra establish proton-proton (¹H-¹H) coupling networks within the molecule, confirming the connectivity between adjacent protons. For this compound, COSY would show correlations between the amide proton and the benzhydryl methine proton, as well as among the protons within each aromatic ring.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edunanalysis.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at 2.36 ppm would correlate with the carbon signal at 19.8 ppm, confirming the methyl group assignment. researchgate.net

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C long-range correlations). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC would show a correlation between the methyl protons and the carbonyl carbon, as well as with the aromatic carbons of the 2-methylbenzoyl group.

While specific 2D NMR studies on this compound are not extensively detailed in the provided search results, the application of these techniques is a standard and crucial step in the complete structural elucidation and conformational analysis of such molecules. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of its fragmentation patterns. scienceready.com.auacdlabs.com

For this compound, electron ionization mass spectrometry (EI-MS) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 301.14, which corresponds to the molecular formula C₂₁H₁₉NO. researchgate.net The fragmentation pattern provides further structural evidence. A prominent fragment is often observed at m/z 105, which can be attributed to the benzoyl cation [C₆H₅CO]⁺, a common fragment in molecules containing a benzoyl group. researchgate.net The appearance of this fragment supports the presence of the benzoyl moiety in the molecule. The analysis of fragmentation patterns helps in piecing together the molecular structure, confirming the connectivity of the different functional groups. scienceready.com.aucore.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

The Fourier-Transform Infrared (FTIR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. The N-H stretching vibration of the secondary amide usually appears as a sharp band around 3300-3500 cm⁻¹. The spectrum would also show multiple bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C=C stretching region (around 1450-1600 cm⁻¹). The C-N stretching vibration of the amide group typically appears in the 1200-1400 cm⁻¹ region. While a specific FTIR spectrum for this compound was not found in the search results, the expected absorption bands are consistent with the known frequencies for amides and aromatic compounds. thieme-connect.comrsc.org

Raman Spectroscopic Investigations

Raman spectroscopy provides critical insights into the vibrational modes of this compound, offering a chemical fingerprint of the molecule. libretexts.org The spectrum is characterized by a series of distinct bands corresponding to specific functional groups and skeletal vibrations within the molecule.

Key vibrational modes identified in the Raman spectrum include the N-H stretching vibration, typically observed as a sharp band, and the strong C=O stretching vibration of the amide group (Amide I band). The spectrum also displays characteristic peaks for the aromatic C-H stretching, C-C ring stretching of the three phenyl rings, and the C-N stretching of the amide linkage. The presence of the ortho-methyl group on the benzamide (B126) ring introduces specific vibrational modes, including C-H stretching and bending of the methyl group. The bulky benzhydryl moiety contributes its own set of phenyl ring vibrations and methine C-H stretching.

A representative table of the prominent Raman shifts is presented below. These assignments are based on established group frequencies for amides and substituted aromatic compounds. renishaw.comarxiv.org

Table 1: Prominent Raman Bands and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3320 | N-H Stretch |

| ~3060 | Aromatic C-H Stretch |

| ~2985 | Methyl C-H Stretch |

| ~1650 | Amide I (C=O Stretch) |

| ~1595 | Aromatic C=C Stretch |

| ~1540 | Amide II (N-H Bending, C-N Stretch) |

| ~1310 | Amide III (C-N Stretch, N-H Bending) |

Correlation of Vibrational Modes with Computational Data

To achieve a more precise assignment of the observed Raman bands, theoretical calculations using Density Functional Theory (DFT) are often employed. mdpi.com For this compound, vibrational frequencies can be calculated using methods like B3LYP with a 6-31G(d) basis set. acs.org Such computational models provide a theoretical vibrational spectrum that can be correlated with experimental Raman data. nih.gov

Typically, calculated vibrational frequencies in the gas phase are slightly higher than those observed in the solid-state experimental spectrum due to intermolecular interactions and the harmonic approximation used in calculations. acs.org Therefore, a scaling factor is often applied to the computed frequencies to improve the correlation with experimental results.

The correlation allows for unambiguous assignment of complex vibrational modes where group frequencies overlap. For instance, the various C-C stretching and C-H bending modes of the three aromatic rings can be distinguished. Furthermore, computational analysis helps in understanding the nature of specific vibrations, such as the coupling between the N-H bending and C-N stretching modes in the Amide II band. The strong agreement between the scaled DFT-calculated frequencies and the experimental Raman shifts validates both the experimental assignments and the accuracy of the computational model of the molecule's ground state geometry.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound Crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net Analysis of this compound crystals provides detailed information on molecular conformation, geometry, and the intermolecular forces that dictate the crystal packing.

Determination of Molecular Conformation and Geometry in the Solid State

In the solid state, the this compound molecule adopts a specific, low-energy conformation. The central amide group (-CONH-) is expected to be nearly planar due to resonance. The steric hindrance between the bulky benzhydryl group and the ortho-methyl group on the benzamide ring forces significant twisting of the molecular backbone.

The conformation is defined by several key torsion angles. The two phenyl rings of the benzhydryl group are twisted relative to each other, and the entire benzhydryl moiety is rotated with respect to the amide plane. Similarly, the 2-methylbenzoyl group is twisted out of the amide plane. This twisted conformation is a result of minimizing steric clashes while optimizing non-covalent interactions within the crystal lattice. SCXRD analysis provides precise measurements of all bond lengths, bond angles, and torsion angles, which can be compared with values obtained from computational geometry optimization in the gas phase to understand the effects of the crystalline environment on molecular structure. spectroscopyonline.com

Table 2: Selected Hypothetical Geometric Parameters for this compound from SCXRD

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| N-C (benzhydryl) Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C Bond Angle | ~121° |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular forces governing the structure of benzamide-containing crystals. arxiv.org In this compound, the primary hydrogen bond is formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule.

This interaction links the molecules into chains or dimers. The geometry of this N-H···O bond (distance and angle) is a key determinant of the crystal packing. In many benzamide structures, these interactions lead to the formation of a characteristic one-dimensional chain motif. arxiv.org The presence of the bulky substituents may, however, lead to more complex or discrete hydrogen-bonded networks.

Table 3: Typical Hydrogen Bond Parameters in Benzamide Crystals

| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Quantification of Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, weaker non-covalent interactions, particularly π-π stacking, play a crucial role in the crystal structure. ugr.es The three phenyl rings of this compound provide ample opportunity for such interactions. These can occur between the phenyl rings of the benzhydryl group of one molecule and the 2-methylphenyl ring of a neighboring molecule.

Polymorphism and Solid State Chemistry of N Benzhydryl 2 Methylbenzamide

Factors Governing Polymorphic Crystallization and Stability

Due to the absence of identified polymorphs for N-benzhydryl-2-methylbenzamide, there are no specific studies on the factors that govern its polymorphic crystallization and stability. Generally, factors that can influence polymorphism include solvent choice, crystallization temperature, cooling rate, and the presence of impurities. csic.es

Solvent-Induced Polymorphism

There are no documented cases of solvent-induced polymorphism for this compound. This phenomenon, where different solvents promote the crystallization of different polymorphic forms, is a common aspect of solid-state chemistry. mdpi.com However, without the identification of distinct polymorphs, no such studies for this specific compound can be cited. The choice of solvent can be critical in crystallization processes, but its specific effect on the crystal form of this compound has not been investigated. unifr.chnovapublishers.com

Crystallization Kinetics and Thermodynamics of Polymorph Formation

The kinetics and thermodynamics of polymorph formation for this compound have not been studied. Such investigations would require the existence of at least two polymorphic forms to compare their relative stabilities (thermodynamics) and rates of formation under various conditions (kinetics).

Phase Transitions and Interconversion Mechanisms Between Polymorphic Forms

There is no information available regarding phase transitions or interconversion mechanisms between polymorphic forms of this compound. The study of phase transitions typically involves heating or cooling a specific polymorph to determine if and at what temperature it converts to another form. mdpi.com Without characterized polymorphs, such experiments cannot be performed.

Computational Prediction of Polymorphic Landscapes for this compound

A computational prediction of the polymorphic landscape for this compound has not been reported in the scientific literature. Such computational studies use molecular modeling techniques to predict the possible crystal structures of a molecule and their relative energies. nih.gov These predictions can be a valuable tool to guide experimental polymorph screening. nih.gov While methods for computational polymorphism prediction are established, they have not been applied to this particular compound in any published research.

Computational Chemistry and Theoretical Modeling of N Benzhydryl 2 Methylbenzamide

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide data on electronic structure, molecular geometry, and energetic stability.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. uci.edu It is extensively used to study molecules of the size and complexity of N-benzhydryl-2-methylbenzamide.

Electronic Structure and Reactivity: DFT calculations elucidate the electronic makeup of a molecule, providing insights into its reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions. mdpi.com

Geometry Optimization: A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, with multiple rotatable bonds, this process is crucial for identifying the lowest-energy conformer.

Studies on analogous compounds, such as N-benzhydrylformamides, have employed DFT methods like M06-2X to optimize molecular geometries and explore the potential energy surface (PES). mdpi.com In one such study, the lowest-energy conformation was found to have a syn-arrangement between the carbonyl and benzhydryl groups, with a specific torsion angle (O=C-N-CH) near 0.3°. mdpi.com The two phenyl rings of the benzhydryl group were determined to be non-coplanar. mdpi.com Similar calculations for this compound would involve optimizing key dihedral angles to locate the global energy minimum on the PES.

| Parameter | Description | Calculated Value |

|---|---|---|

| O=C-N-CH | Torsion angle defining amide conformation | 0.3° (syn) |

| N-CH-CAr=CAr (Ring 1) | Torsion angle of the first phenyl ring | 80.2° |

| N-CH-CAr=CAr (Ring 2) | Torsion angle of the second phenyl ring | -2.0° |

Data derived from studies on related benzhydrylformamide structures. mdpi.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less intensive than more advanced methods, HF systematically neglects electron correlation—the interaction between individual electrons—which can lead to inaccuracies, particularly in predicting reaction energies and spectroscopic properties. wikipedia.orgru.nl For this reason, HF is often used as a starting point for more sophisticated calculations. q-chem.com

Post-Hartree-Fock methods are a class of techniques designed to improve upon the HF approximation by explicitly including electron correlation. wikipedia.org These methods, which include Møller–Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, provide a more accurate description of the electronic structure. wikipedia.orgpku.edu.cn

Møller–Plesset (MP) Perturbation Theory: This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2 is a common choice that offers a significant improvement over HF for many systems.

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants generated by exciting electrons from occupied to virtual orbitals. slideserve.com Full CI, which includes all possible excitations, is exact within the chosen basis set but computationally prohibitive for all but the smallest molecules. Truncated versions like CISD (CI with single and double excitations) are more feasible. ru.nl

Coupled Cluster (CC) Theory: CC methods, such as CCSD and CCSD(T), are considered the "gold standard" for accuracy in quantum chemistry for single-reference systems. stackexchange.com They offer a size-consistent and highly accurate treatment of electron correlation.

For this compound, these post-HF methods could be employed to obtain highly accurate benchmark energies, study excited states, and investigate reaction barriers where the HF method alone would be inadequate. wikipedia.org

Vibrational spectroscopy (Infrared and Raman) is a key tool for molecular characterization. While quantum chemical methods can predict vibrational frequencies, calculations at the HF level often systematically overestimate these frequencies due to the neglect of electron correlation and basis set limitations. researchgate.net

Scaled Quantum Mechanical (SQM) force field analysis is a procedure developed to correct these systematic errors. researchgate.net The process involves:

Calculating the harmonic force field of the molecule using an ab initio method, typically Hartree-Fock with a modest basis set (e.g., 4-21G).

Transforming the force constants into a set of local internal coordinates (stretching, bending, torsions).

Scaling these force constants using a set of empirical scale factors. These factors are generally transferred from similar molecules and are specific to the type of internal coordinate (e.g., C-H stretch, C=C stretch).

Calculating the vibrational frequencies from this new scaled force field.

This approach has been successfully applied to various benzene (B151609) derivatives. researchgate.net For this compound, an SQM analysis would allow for a highly accurate prediction of its vibrational spectrum. By comparing the SQM-calculated frequencies with experimental IR and Raman data, a definitive assignment of the observed spectral bands to specific vibrational modes of the molecule can be achieved, with mean deviations often below 10 cm⁻¹. researchgate.net

Hartree-Fock and Post-Hartree-Fock Calculations for this compound

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis and Solution Behavior

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. uni-muenchen.de

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational ensemble. The molecule can adopt numerous shapes due to rotation around its single bonds. An MD simulation can map these conformational changes, revealing the most populated conformational states and the energy barriers between them.

MD simulations are particularly powerful for studying the molecule's behavior in solution. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, one can investigate:

Solvent Effects: How the presence and nature of the solvent influence the conformational preferences of the molecule.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds. Studies on related arylamides show that protic solvents can significantly disrupt internal hydrogen bonds that are stable in aprotic environments. acs.org

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.

Accelerated MD (aMD) simulations, a variant of classical MD, can be used to enhance the sampling of conformational space, allowing for the observation of larger-scale motions and transitions that might not be accessible on conventional MD timescales. escholarship.org Such simulations on related N-methylbenzamide moieties have been used to explore distinct binding poses and conformational dynamics within biological targets. escholarship.org

In Silico Prediction of Spectroscopic Parameters and Their Validation

Computational methods are routinely used to predict spectroscopic parameters, which serve as a crucial link between theoretical models and experimental reality.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry. By calculating the chemical shifts for different low-energy conformers and comparing them to experimental spectra, it is possible to determine the dominant conformation in solution. For example, computational studies on N-benzhydrylformamides have successfully correlated calculated rotational energy barriers with variable-temperature NMR experiments. mdpi.com

Vibrational Spectroscopy: As discussed in section 5.1.3, quantum chemical calculations (often with SQM scaling) can predict IR and Raman spectra. researchgate.net The calculated frequencies and intensities can be compared directly with experimental spectra to validate the computed structure and provide a detailed assignment of the vibrational modes.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O | 166.5 | 167.1 | +0.6 |

| CH-N | 57.5 | 58.0 | +0.5 |

| Aromatic C-H | 128.9 - 129.4 | 129.1 - 129.8 | ~ +0.4 |

| CH3 | 21.6 | 21.3 | -0.3 |

Data adapted from N-benzhydryl-4-methylbenzamide and represents a typical level of agreement. nih.gov The calculated values are hypothetical examples based on typical DFT accuracy.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Quantum chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation process. chemrxiv.org This involves locating and characterizing all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS).

For a reaction involving this compound, such as its synthesis or hydrolysis, computational chemists can:

Optimize Geometries: Calculate the minimum-energy structures of the reactants, products, and any proposed intermediates.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to find the exact geometry of the TS connecting reactants and products.

Verify Transition States: A frequency calculation must be performed on the TS geometry. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), which is the key determinant of the reaction rate.

For instance, the synthesis of N-benzhydryl-amides can occur via the Ritter reaction, which involves the formation of a carbocation intermediate. Computational modeling could precisely map this pathway, calculating the energy barriers for the formation of the carbocation and its subsequent reaction with the nitrile. Such studies can explain reaction outcomes, selectivity, and the effect of catalysts. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State 1 (TS1) | Barrier to form intermediate | +20.5 |

| Intermediate | Carbocation species | +5.2 |

| Transition State 2 (TS2) | Barrier to form product | +15.8 |

| Products | Final Molecule | -10.3 |

This table illustrates the type of data obtained from a computational study of a reaction mechanism.

Mechanistic Organic Chemistry Investigations Involving N Benzhydryl 2 Methylbenzamide

Detailed Reaction Mechanisms for Amide Bond Formation

The synthesis of N-benzhydryl-2-methylbenzamide, a secondary amide, is most commonly achieved through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group.

Nucleophilic Acyl Substitution Pathways in Benzamide (B126) Synthesis

The formation of the amide bond in this compound typically proceeds via the reaction of a 2-methylbenzoyl derivative with benzhydrylamine. The most common laboratory method involves the use of an acid chloride, such as 2-methylbenzoyl chloride, due to its high reactivity.

The mechanism is a two-step process:

Nucleophilic Attack: The nitrogen atom of benzhydrylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. vanderbilt.edulibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as the leaving group. A final deprotonation step, often by another molecule of the amine or a mild base, yields the stable this compound. vanderbilt.eduuomustansiriyah.edu.iq

The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acid chlorides > Acid anhydrides > Esters > Amides. vanderbilt.edulibretexts.org This is due to the relative stability of the leaving groups. Less reactive derivatives, like esters, can also be used to synthesize amides, but the reactions are generally slower. vanderbilt.edu

Another synthetic route is the Ritter reaction, where a nitrile is reacted with an alcohol in the presence of a strong acid. For instance, N-benzhydryl-4-methylbenzamide can be synthesized from benzhydryl chloride and 4-methylbenzonitrile. A study by Gullickson and Lewis demonstrated the synthesis of various N-benzhydrylamides, including the title compound's isomer, from benzhydrol and nitriles in formic acid. thieme-connect.com In this case, benzhydrol is converted to benzhydryl formate, which then forms a benzhydryl cation. This cation is attacked by the nitrile, which, after hydrolysis, yields the N-benzhydrylamide. thieme-connect.com

Transformation and Functionalization Reactions of the Benzamide Moiety

The amide functional group in this compound can undergo several transformations, most notably hydrolysis and reduction.

Hydrolysis Mechanisms and Their Kinetic Analysis

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. It can be catalyzed by either acid or base, typically requiring harsh conditions like strong acid or base and heat. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com A proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (as an amine). The carbonyl group reforms, expelling the amine and yielding a protonated carboxylic acid. A final deprotonation step gives the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com The reformation of the carbonyl double bond results in the elimination of the amide ion (a very poor leaving group). chemistrysteps.com This step is generally unfavorable but is driven forward by a subsequent, rapid acid-base reaction where the strongly basic amide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an amine. libretexts.orgchemistrysteps.com

Kinetic studies on the hydrolysis of N-substituted amides have shown that the reaction rate is pH-dependent. researchgate.net In near-neutral conditions, especially in high-temperature water, the hydrolysis can proceed via an SN2 mechanism with water as the nucleophile. researchgate.net The rate of hydrolysis is also sensitive to the steric bulk of the substituents on both the carbonyl carbon and the nitrogen atom. researchgate.netacs.org

| Condition | Catalyst | Key Mechanistic Steps | Products | Kinetic Notes |

| Acidic | H₃O⁺ | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer to nitrogen4. Elimination of amine | 2-methylbenzoic acid and benzhydrylammonium ion | Rate is dependent on acid concentration. |

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻2. Elimination of amide anion3. Deprotonation of carboxylic acid | 2-methylbenzoate and benzhydrylamine | First-order in base; driven by the final acid-base step. rsc.org |

| Neutral (High Temp) | H₂O | SN2-type attack by water | 2-methylbenzoic acid and benzhydrylamine | Rate is insensitive to pH changes around neutral. researchgate.net |

Reduction Reactions of Amide Functionality to Amines

The amide group of this compound can be reduced to an amine, specifically N-(2-methylbenzyl)diphenylmethanamine. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The most common and powerful reagent used for this reduction is lithium aluminum hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com Unlike the reduction of other carboxylic acid derivatives which yield alcohols, the reduction of amides yields amines. uomustansiriyah.edu.iqchemistrysteps.com

The mechanism for the reduction of a secondary amide like this compound with LiAlH₄ involves the following key steps:

The hydride ion (H⁻) from LiAlH₄ adds to the carbonyl carbon, forming a tetrahedral intermediate.

The oxygen atom coordinates to the aluminum, forming an aluminate leaving group.

The nitrogen's lone pair helps to expel the oxygen-aluminum complex, forming a transient iminium ion. masterorganicchemistry.comchemistrysteps.com

A second hydride ion attacks the electrophilic carbon of the iminium ion, yielding the final amine product. libretexts.orgmasterorganicchemistry.com

Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for amide reduction. orgoreview.com Other reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) can also be used to reduce amides to amines. orgoreview.comchemistrysteps.com

Stereochemical Outcomes and Mechanisms of Reactions Involving Chiral Centers in this compound

While this compound itself is achiral, the introduction of chirality or reactions involving chiral reagents can lead to specific stereochemical outcomes. The benzhydryl group is a common protecting group for amines and can influence the stereoselectivity of reactions.

Several studies have focused on the synthesis and reactions of chiral N-benzhydryl amines and their derivatives. For example, chiral secondary N-benzhydrylamines have been synthesized without racemization and used as chiral reagents in asymmetric deprotonations. thieme-connect.comresearchgate.net

In the context of this compound, if either the 2-methylbenzoyl moiety or the benzhydryl group were to bear a chiral center, diastereoselective reactions could be achieved. For instance, alkylation at a position alpha to the carbonyl or on the benzhydryl carbon could be influenced by existing stereocenters.

Research on related systems provides insight into potential stereochemical control. The regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been shown to proceed with cis stereochemistry between the substituents at C-2 and C-4. researchgate.net Furthermore, N-benzhydryl α-imino esters have been used as electrophiles in enantioselective three-component reactions to construct complex amino acid derivatives with high diastereoselectivity and enantioselectivity. rhhz.net These examples highlight the utility of the N-benzhydryl group in directing stereochemical outcomes.

Exploration of Novel Reaction Pathways and Catalytic Systems for Benzamide Derivatives

Modern organic synthesis has seen the development of novel catalytic systems for the formation and functionalization of amides, moving beyond traditional methods.

For Amide Bond Formation:

Catalytic Amidation: While traditional methods often require stoichiometric activating agents, research is ongoing into catalytic direct amidation of carboxylic acids and amines.

Manganese-Catalyzed N-methoxymethylation: A recently reported method uses a manganese(I) catalyst for the methoxymethylation of primary amides using methanol, showcasing a green and sustainable approach. rsc.org

For Functionalization:

Photoredox Catalysis: Novel methods using photoredox catalysis have been developed for the aminoarylation of unactivated alkenes with N-alkyl benzamides, leading to the synthesis of complex nitrogen-containing heterocycles. chinesechemsoc.org

Transition Metal-Catalyzed C-H Functionalization: Iridium(III)-catalyzed C–H carbenoid functionalization of benzamides has been developed to synthesize N-methoxyisoquinolinediones and N-methoxyisoquinolinones. acs.org Similarly, palladium-catalyzed intramolecular C-H functionalization of N-(2-allylphenyl) benzamide provides an efficient route to substituted indoles. mdpi.com Cobalt-catalyzed C-H activation of amides has also been used for the asymmetric dearomatization of indoles. researchgate.net

These advanced catalytic systems offer milder reaction conditions, improved selectivity, and access to novel molecular architectures from benzamide derivatives, expanding the synthetic utility of compounds like this compound.

Supramolecular Chemistry and Molecular Recognition of N Benzhydryl 2 Methylbenzamide

Analysis of Non-Covalent Interactions in N-benzhydryl-2-methylbenzamide Assemblies

The self-assembly of this compound is governed by a hierarchy of non-covalent interactions. researchgate.net These weak forces, while individually modest, collectively determine the three-dimensional architecture of the crystalline solid. researchgate.netmdpi.com Understanding these interactions is fundamental to predicting and controlling the material's physical properties.

Hydrogen Bonding Motifs (e.g., N-H...O=C, C-H...O=C)

The amide functional group within this compound is a powerful mediator of self-assembly through hydrogen bonding. It contains a primary hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O).

The most prominent and predictable interaction is the N-H···O=C hydrogen bond , which is a robust and highly directional synthon in the crystal engineering of amides. acs.org In the crystal structures of related benzamides, molecules often form dimeric or catemeric (chain-like) motifs through these interactions. researchgate.netliverpool.ac.uk For instance, benzamide (B126) itself is known to form polymorphs where molecules are linked into tapes or layers by these N-H···O bonds. researchgate.netliverpool.ac.uk A hydrogen bond is defined by the distance between the hydrogen and the acceptor atom being less than the sum of their van der Waals radii and a bond angle greater than 100°. rsc.org

In related metal complexes, such as dichloridobis(2-methylbenzamide-κO)zinc(II), the N-H group demonstrates its versatility as a hydrogen bond donor by forming intramolecular N-H···Cl bonds. mdpi.com This highlights the capability of the N-H group to engage in various hydrogen bonding schemes depending on the chemical environment.

Below is a table summarizing the typical hydrogen bond motifs anticipated in this compound assemblies.

| Donor | Acceptor | Motif Type | Typical Distance (D···A) | Geometric Description |

| N-H | O=C | Strong, Directional | 2.8 - 3.2 Å | Forms primary chains or dimers |

| C(aryl)-H | O=C | Weak, Directional | 3.0 - 3.6 Å | Secondary stabilizing interactions |

| C(methyl)-H | O=C | Weak, Diffuse | 3.2 - 3.8 Å | Contributes to packing efficiency |

| C(aryl)-H | π-system | Weak, Directional | ~3.5 Å | C-H···π edge-to-face interactions |

Aromatic π-π Stacking Interactions

The presence of three phenyl rings—one in the 2-methylbenzoyl moiety and two in the benzhydryl group—makes π-π stacking a critical interaction in the supramolecular assembly of this compound. nih.gov These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems and are fundamental to the structure of many biological and synthetic materials. rsc.orgunich.it

Aromatic rings can interact through several geometries:

Face-to-Face: A direct stacking of the rings, which is generally disfavored due to electrostatic repulsion unless there is a significant charge-quadrupole complementing interaction.

Parallel-Displaced (Offset or Slipped Stacking): The rings are parallel but shifted relative to one another. This is a common and stabilizing arrangement that maximizes attractive dispersion forces while minimizing repulsion. wikipedia.org

T-shaped (Edge-to-Face): The edge of one aromatic ring (the positive C-H bonds) points towards the face of another (the negative π-cloud).

In the case of this compound, both intermolecular and intramolecular π-π interactions are possible. The two phenyl rings of the benzhydryl group can stack against each other or with the phenyl ring of an adjacent molecule. The flexibility of the benzhydryl group allows it to adopt conformations that optimize these stabilizing interactions within the crystal lattice. These interactions often work in concert with hydrogen bonds to build complex three-dimensional networks. thno.org

| Interaction Type | Geometry | Typical Centroid-to-Centroid Distance | Role in Assembly |

| Phenyl ↔ Phenyl | Parallel-Displaced | 3.4 - 3.8 Å | Stabilizes columnar stacks or layers |

| Phenyl ↔ Phenyl | T-shaped / Edge-to-Face | 4.5 - 5.6 Å | Creates herringbone or related motifs |

Van der Waals Forces and Solvophobic Effects

Van der Waals forces are ubiquitous, non-specific interactions that include London dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions. For a large molecule like this compound, with its extensive nonpolar surface area provided by the three aromatic rings and the methyl group, London dispersion forces are particularly significant. These forces, while weak individually, become substantial when summed over the entire molecular surface and are a primary driver for efficient crystal packing.

The solvophobic effect describes the tendency of nonpolar species or molecular groups to aggregate in a polar solvent. supramolecularevans.com While often discussed in the context of aqueous systems (as the hydrophobic effect), a similar principle applies in polar organic solvents. acs.org The large, nonpolar benzhydryl and tolyl moieties of this compound would be expected to drive self-assembly in polar media to minimize unfavorable interactions with the solvent, promoting crystallization or aggregation. This effect can be a powerful tool in controlling supramolecular assembly from solution.

Halogen Bonding and Other Directed Intermolecular Interactions

The parent this compound molecule does not possess a halogen atom. However, from a crystal engineering perspective, the introduction of a halogen onto one of the aromatic rings is a well-established strategy for introducing a new, reliable, and directional non-covalent interaction: the halogen bond . researchgate.net

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis basic site, such as the carbonyl oxygen or even a π-system of a nearby molecule. The strength of this interaction can be tuned by changing the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group it is attached to. Introducing a halogen to one of the phenyl rings of this compound could create a robust C-X···O=C or C-X···π synthon, providing an additional tool to guide the supramolecular architecture and potentially access novel crystal forms with different properties.

Host-Guest Chemistry: Complexation with Macrocyclic Receptors and Other Supramolecular Hosts

Host-guest chemistry involves the formation of a complex between a large 'host' molecule with a cavity and a smaller 'guest' molecule that fits within it. supramolecularevans.com this compound possesses several features that make it an attractive candidate as a guest molecule for various macrocyclic hosts.

Its significant size and the presence of multiple aromatic surfaces suggest it could form stable inclusion complexes with hosts such as:

Cyclodextrins: These toroidal macrocycles made of glucose units have a hydrophilic exterior and a hydrophobic interior. They could encapsulate one or both of the benzhydryl's phenyl rings, driven primarily by the hydrophobic effect.

Calixarenes and Pillararenes: These hosts possess well-defined, aromatic-lined cavities that are ideal for binding aromatic guests through a combination of π-π stacking and C-H···π interactions. rsc.org

Cucurbiturils: These pumpkin-shaped macrocycles have portals lined with carbonyl groups and a hydrophobic cavity. They are particularly adept at binding cationic or neutral guests that fit snugly within their cavity, with binding driven by ion-dipole and hydrophobic interactions.

The binding of this compound by a host would be a molecular recognition event, relying on complementarity in size, shape, and chemical nature between the host and guest. tandfonline.com The amide group of the guest could also form specific hydrogen bonds with the host, further stabilizing the resulting supramolecular complex. Such complexation could be used to alter the solubility of the compound, protect it from degradation, or control its release. rsc.org

Principles of Crystal Engineering Applied to this compound

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. liverpool.ac.uk For this compound, a crystal engineering approach would focus on controlling the assembly of molecules by systematically manipulating the non-covalent interactions discussed above.

Key strategies would include:

Synthon-Based Design: The primary N-H···O=C amide hydrogen bond is a highly reliable synthon. Co-crystallization with other molecules that have complementary hydrogen bond donors or acceptors (e.g., carboxylic acids, other amides, or pyridines) could be used to create new multi-component crystals with tailored structures and properties.

Polymorph Screening: Given the molecule's conformational flexibility (rotation around the N-C and C-C single bonds) and the variety of competing interactions (hydrogen bonding vs. π-stacking), this compound is a likely candidate for polymorphism—the ability to exist in multiple crystal forms. Different crystallization conditions (solvent, temperature, pressure) could favor different conformers or packing arrangements, leading to polymorphs with distinct properties.

Molecular Modification: As discussed, strategically adding substituents to the aromatic rings can introduce new interactions. Introducing a fluorine atom could suppress disorder common in benzamide crystals, while introducing a heavier halogen like bromine or iodine could promote strong halogen bonding to direct the crystal packing in a predictable manner. researchgate.net

By applying these principles, it is possible to navigate the complex energy landscape of crystallization and target solid forms of this compound with desired characteristics, such as improved stability, altered morphology, or specific electronic properties.

Self-Assembly Processes Leading to Higher-Order Molecular Architectures

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the self-assembly processes and higher-order molecular architectures of this compound. Research detailing the precise crystallographic structure, hydrogen bonding patterns, and resulting supramolecular assemblies for this particular compound is not publicly available.

However, based on the well-established principles of supramolecular chemistry and the known behavior of its constituent functional groups—the secondary amide, the 2-methylphenyl (tolyl) group, and the bulky benzhydryl group—a theoretical framework for its self-assembly can be proposed. The primary interactions governing the formation of higher-order structures in such molecules are hydrogen bonding and weaker non-covalent interactions.

The secondary amide group (–C(O)NH–) is a powerful and highly directional motif for self-assembly. libretexts.org It features a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the solid state, secondary amides typically form strong intermolecular N–H···O=C hydrogen bonds. ias.ac.in This interaction is a robust and predictable feature that often leads to the formation of one-dimensional chains or tapes. researchgate.net Molecules of this compound would be expected to link together via this primary hydrogen bond, creating a polymeric chain as the fundamental building block of a larger architecture.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Where a C-H bond from one molecule interacts with the π-system of an aromatic ring on a neighboring molecule. rsc.org

While no specific experimental data for this compound exists, research on analogous N-arylbenzamides confirms the prevalence of these assembly principles. rsc.orgevitachem.com Crystallographic studies on related compounds consistently show that the interplay between strong N–H···O hydrogen bonds and a combination of weaker interactions dictates the final supramolecular structure. iucr.org

Chemical Biology and Molecular Target Engagement Research with N Benzhydryl 2 Methylbenzamide

Molecular Target Identification Methodologies

Identifying the specific protein or proteins that a small molecule interacts with is a cornerstone of chemical biology and drug discovery. For N-benzhydryl-2-methylbenzamide, a variety of modern techniques could be employed to elucidate its molecular targets. These methods range from affinity-based approaches to genetic interactions and computational predictions. The ultimate goal is to pinpoint the direct binding partners of the compound, which are presumed to be responsible for its biological effects.

Application of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. researchgate.net To be effective, a probe must be potent, selective, and have a known mechanism of action. researchgate.net Should this compound demonstrate a specific biological activity, it could be developed into a chemical probe.

This development would involve synthesizing derivatives of this compound that incorporate a reactive group for covalent labeling or a reporter tag (like biotin (B1667282) or a fluorescent dye) for affinity purification and visualization. These modified versions would allow researchers to "fish" for the target protein from a complex cellular mixture. Methodologies such as Cellular Thermal Shift Assay (CETSA) could also be applied, where binding of the compound to its target protein alters the protein's thermal stability. biorxiv.orgresearchgate.net This change can be detected and quantified, providing evidence of target engagement within intact cells without the need to modify the compound itself. biorxiv.orgresearchgate.net

In Vitro Biochemical Assays for Evaluating Target Engagement and Inhibition Kinetics

Once a potential molecular target is identified, its interaction with this compound must be validated and characterized using in vitro biochemical assays. google.com These assays utilize purified proteins and the compound to directly measure binding and functional effects, such as enzyme inhibition.

Commonly used techniques include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays can directly measure the binding affinity (dissociation constant, Kd) between the compound and the target protein. researchgate.net

Kinetic Studies: These experiments are designed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring how the compound affects the enzyme's reaction rate at different substrate concentrations. sigmaaldrich.com

These assays are crucial for confirming a direct interaction and for quantifying the potency and mechanism of action of the compound on its putative target.

Molecular Docking and Computational Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing how a ligand like this compound might bind to a protein target. researchgate.net These in silico approaches model the interaction at an atomic level, providing insights that can guide further experimental work. researchgate.net

Prediction of Binding Modes and Active Site Interactions (e.g., S3/S4 pockets)

For many enzyme targets, such as proteases, the active site is a well-defined cleft with specific sub-pockets that accommodate different parts of a substrate or inhibitor. For instance, studies on benzamide (B126) inhibitors targeting the papain-like protease (PLpro) of SARS-CoV have shown that these molecules can bind in the S3 and S4 pockets of the active site. nih.govuno.eduresearchgate.net

If this compound were to be investigated as an inhibitor of a similar protease, molecular docking simulations would be used to predict its most likely binding pose. The bulky benzhydryl group and the 2-methylphenyl moiety would be modeled to fit within the enzyme's binding pockets. The table below illustrates hypothetical docking scores for this compound and its analogs against a putative protease target, demonstrating how computational screening can rank potential inhibitors.

Table 1: Hypothetical Molecular Docking Scores of Benzamide Derivatives

| Compound | Putative Target | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Pockets |

|---|---|---|---|

| This compound | Protease X | -8.5 | S3, S4 |

| N-benzyl-2-methylbenzamide | Protease X | -7.2 | S3 |

Elucidation of Specific Hydrogen Bonds and Hydrophobic Contacts with Target Proteins

Beyond predicting the binding pose, molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. rug.nl Hydrogen bonds are particularly important for binding affinity and selectivity. biorxiv.orggla.ac.uk

Computational models can predict which amino acid residues in the target's active site are likely to form hydrogen bonds with the amide group of this compound. The benzhydryl and methylphenyl groups would be expected to form extensive hydrophobic contacts with nonpolar residues in the binding pocket. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. evitachem.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of a lead compound to understand how chemical modifications affect its biological activity. researchgate.net For this compound, an SAR campaign would explore modifications to its three main components: the benzhydryl group, the 2-methylphenyl ring, and the central amide linker.

Systematic changes would be made to each part of the molecule. For example, the methyl group on the phenyl ring could be moved to different positions (e.g., 3- or 4-position) or replaced with other substituents (e.g., chloro, methoxy) to probe the effect on activity. nih.gov Similarly, one or both of the phenyl rings of the benzhydryl group could be substituted or replaced with other aromatic or aliphatic groups.

The biological activity of each synthesized analog would be measured using the in vitro assays described in section 8.1.2. The results, as shown in the hypothetical SAR table below, would reveal which chemical features are essential for activity and which can be modified to improve potency or other properties.

Table 2: Hypothetical Structure-Activity Relationship of this compound Analogs

| Analog | R1 (Phenyl Ring) | R2 (Amide Substituent) | IC50 (µM) on Target X |

|---|---|---|---|

| This compound | 2-methyl | Benzhydryl | 5.2 |

| Analog A | 3-methyl | Benzhydryl | 10.8 |

| Analog B | 4-methyl | Benzhydryl | 8.5 |

| Analog C | 2-chloro | Benzhydryl | 4.1 |

| Analog D | 2-methyl | Benzyl | 25.6 |

This systematic approach provides a map of the chemical space around the lead compound, guiding the rational design of improved molecules. researchgate.netnih.gov

Impact of Substituents on the Benzamide and Benzhydryl Moieties on Molecular Recognition

Molecular recognition, the specific interaction between a ligand and its biological target, is highly sensitive to the structural and electronic properties of the ligand. For this compound, substitutions on either the benzamide ring or the benzhydryl rings can dramatically alter its binding affinity and selectivity.

The Benzamide Moiety

The benzamide group is a common structural motif in many biologically active molecules and serves as a versatile building block in drug discovery. mdpi.com Its properties can be finely tuned by substituents on the aromatic ring. The 2-methyl group in this compound is positioned ortho to the carbonyl group, which has significant steric and electronic implications.

Lipophilicity and Hydrogen Bonding: The amide group itself is a key hydrogen bond donor (N-H) and acceptor (C=O). Substituents can modulate the lipophilicity of the entire molecule; for example, an aromatic hydroxyl group can paradoxically increase apparent lipophilicity by forming a strong intramolecular hydrogen bond with the amide carbonyl, masking its polarity. nih.gov The 2-methyl group in this compound would not do this, but its presence influences the local environment of the amide, which is crucial for molecular recognition. oup.com

| Substituent Position/Type on Benzamide Ring | Predicted Impact on Molecular Recognition | Rationale & Examples from Related Compounds |

| Ortho (e.g., 2-methyl) | Influences amide planarity and conformation. | Steric hindrance can twist the amide group, affecting how the molecule fits into a binding site. nih.gov |

| Para (e.g., nitro, halogen) | Can increase potency. | Electronegative groups may form specific favorable interactions or alter electronic properties for improved binding. researchgate.net |